3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)propanamide
Description
3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)propanamide is a synthetic organic compound featuring a propanamide backbone with two key substituents: a 3-amino group and a 1,1-dioxothiolan-3-yl moiety. The "1,1-dioxo" designation indicates the presence of a sulfone group (-SO₂-) within the thiolane (tetrahydrothiophene) ring, a five-membered sulfur-containing heterocycle.
Properties
IUPAC Name |
3-amino-N-(1,1-dioxothiolan-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S/c8-3-1-7(10)9-6-2-4-13(11,12)5-6/h6H,1-5,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUISNVNUYNBDOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)propanamide typically involves the reaction of a suitable thiolane derivative with an amino-propanamide precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may involve steps such as nucleophilic substitution, oxidation, and amide formation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The thiolane ring in this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiolane derivatives with lower oxidation states.
Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions with catalysts like triethylamine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Substituted amino-propanamide derivatives.
Scientific Research Applications
3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)propanamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiolane ring can interact with enzymes and receptors. These interactions can modulate the activity of enzymes, alter cellular signaling pathways, and affect the function of proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on variations in the amide substituents and heterocyclic systems. Below is a comparative analysis of key compounds:
2.1 2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-(1H-indol-3-yl)-N-[(pyridin-2-yl)methyl]propanamide (CAS 478040-54-9)
- Molecular Formula : C₂₁H₂₄N₄O₃S
- Key Features :
- A thiomorpholine ring (six-membered) with a sulfone group.
- Additional indole and pyridinylmethyl substituents.
- Higher molecular weight (412.51 g/mol) and lipophilicity due to aromatic groups.
- Comparison : The thiomorpholine ring introduces conformational rigidity compared to the thiolane ring in the target compound. The indole and pyridine groups likely enhance π-π stacking interactions in biological systems, which the target compound lacks .
2.2 3-Amino-N-(1,3-thiazol-2-yl)propanamide (CAS 1016878-45-7)
- Molecular Formula : C₆H₉N₃OS
- Key Features :
- A thiazole ring (five-membered with S and N atoms).
- Smaller molecular weight (171.22 g/mol) and higher LogP (1.78), indicating greater lipophilicity.
- Polar surface area (PSA): 99.74 Ų.
- Comparison: The thiazole substituent introduces a planar, aromatic heterocycle, contrasting with the non-aromatic thiolane in the target compound. The lower PSA and higher LogP suggest reduced solubility but improved membrane permeability compared to the sulfone-containing target .
2.3 3-Amino-N-(3-methoxypropyl)propanamide Hydrochloride
- Key Features :
- A linear 3-methoxypropyl group.
- Hydrochloride salt form enhances solubility.
- Comparison : The ether (-O-) group in the methoxypropyl substituent provides moderate polarity but lacks the steric and electronic effects of cyclic sulfones. The hydrochloride salt likely improves bioavailability compared to the free base form of the target compound .
2.4 Drospirenone-Related Impurities (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol)
- Key Features: Thiophene (aromatic sulfur heterocycle) and propanol backbone. No sulfone or amide groups.
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
*Estimated based on thiolane sulfone structure.
†Predicted using fragment-based methods (sulfone reduces LogP vs. thioether).
‡Calculated using molecular modeling.
††Estimated from structural analogs.
‡‡Approximated from functional groups.
Research Findings and Implications
Sulfone vs. Thioether Effects : The sulfone group in the target compound and CAS 478040-54-9 enhances polarity and oxidative stability compared to thioether-containing analogs (e.g., thiophene derivatives in ). This may reduce off-target interactions in drug metabolism .
Heterocyclic Influence: Thiazole (CAS 1016878-45-7) and pyridine (CAS 478040-54-9) substituents introduce aromaticity and planar geometry, favoring receptor binding via π-π interactions.
Salt Forms: The hydrochloride salt of 3-amino-N-(3-methoxypropyl)propanamide () demonstrates the importance of salt formation in optimizing solubility, a strategy applicable to the target compound for pharmaceutical development .
Biological Activity
3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)propanamide, with CAS number 938515-31-2, is a sulfur-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects, including its antimicrobial and anticancer properties.
- Molecular Formula : CHNOS
- Molecular Weight : 206.27 g/mol
- Structural Characteristics : The compound features a thiolane ring, which contributes to its unique biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiolane derivatives with amines under controlled conditions. The specific methods can vary depending on the desired purity and yield.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
Additionally, preliminary studies have suggested that this compound possesses anticancer activity. In cell line assays, it has been shown to inhibit the growth of several cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 12 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further studies are required to elucidate the precise pathways involved.
Case Studies and Research Findings
Recent studies have expanded on the biological activities of related compounds in the same class:
- Study on Antimicrobial Efficacy : A study published in Antimicrobial Agents and Chemotherapy reported that derivatives of thiolane compounds showed enhanced activity against resistant bacterial strains when modified at specific positions on the thiolane ring .
- Cancer Cell Line Studies : Research in Cancer Letters demonstrated that similar compounds induced apoptosis in breast cancer cells through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
